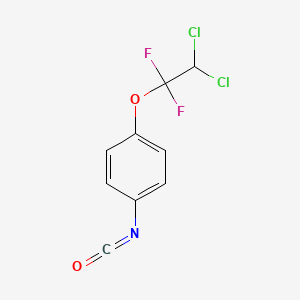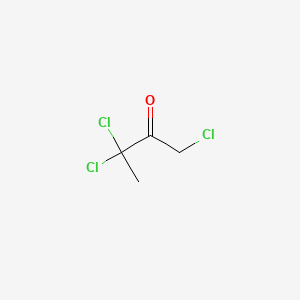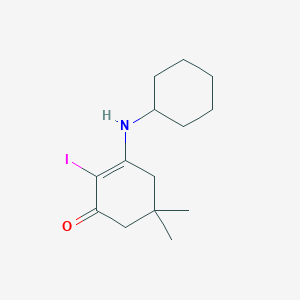
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one, otherwise known as 3-CAM-I-C, is an organoiodine compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid with a melting point of 85-86°C and a boiling point of 250-251°C. It is soluble in water and organic solvents, and has a low vapor pressure. 3-CAM-I-C has been used in a number of scientific research applications, including as a reagent for the synthesis of other compounds, and as a catalyst for organic reactions.
Aplicaciones Científicas De Investigación
3-CAM-I-C has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 2-iodo-3-methoxy-4-methyl-3-cyclohexylamino-5-methyl-2-penten-1-one. It has also been used as a catalyst for organic reactions, such as the synthesis of N-alkyl-N-aryl-1,2,3-triazoles.
Mecanismo De Acción
3-CAM-I-C is an organoiodine compound that acts as a catalyst for organic reactions. It is believed to act by forming a transition state between the reactants and products of the reaction, which facilitates the reaction. This transition state is stabilized by the presence of the iodine atom, which serves to reduce the activation energy of the reaction.
Biochemical and Physiological Effects
3-CAM-I-C has not been studied extensively for its biochemical and physiological effects. However, it is generally believed to be non-toxic, as it does not contain any known toxic compounds. It is also believed to be non-carcinogenic and non-mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-CAM-I-C has several advantages for use in lab experiments. It is soluble in both water and organic solvents, making it easy to work with. It is also relatively stable, with a low vapor pressure and a high melting point. However, it does have some limitations. It is not very reactive, and so it is not suitable for use in reactions that require a high degree of reactivity. It is also expensive, making it less than ideal for use in large-scale experiments.
Direcciones Futuras
The potential future applications of 3-CAM-I-C are numerous. It could be used as a reagent for the synthesis of other compounds, or as a catalyst for organic reactions. It could also be used in the development of new drugs and therapeutics, or as a tool for studying biological systems. Additionally, it could be used to study the mechanisms of organic reactions, or as a tool for studying the structure and function of proteins. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
3-CAM-I-C is synthesized from the reaction of 3-cyclohexylamino-2-iodobenzene and dimethylcyclohex-2-en-1-one. This reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 80-90°C. The reaction is complete in about two hours and yields a product that is more than 95% pure.
Propiedades
IUPAC Name |
3-(cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO/c1-14(2)8-11(13(15)12(17)9-14)16-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDZBCGLBDCQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



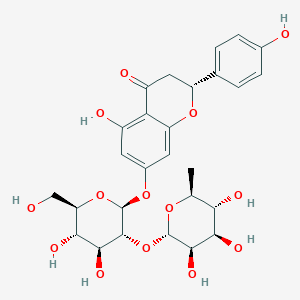
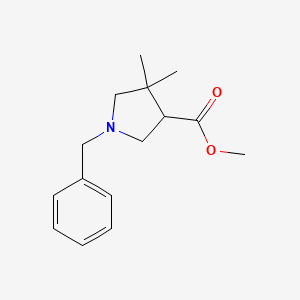
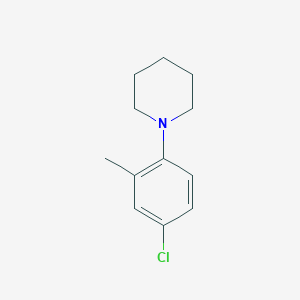
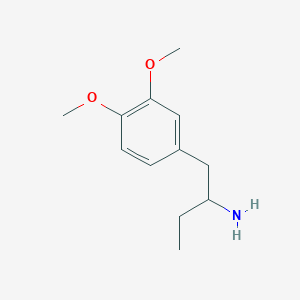




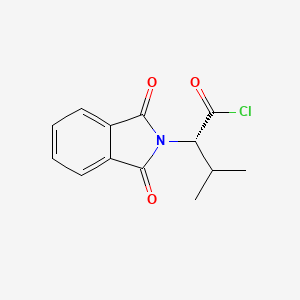
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)
